

Spectroscopic Characterization of 3,5-Diamino-4-methylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Diamino-4-methylbenzonitrile

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data expected for **3,5-Diamino-4-methylbenzonitrile**. While specific experimental data for this compound is not readily available in the public domain, this document compiles representative data from structurally analogous compounds to predict the spectral characteristics. Furthermore, it outlines detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation of synthetic organic compounds.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for **3,5-Diamino-4-methylbenzonitrile**, the following tables present data for structurally related compounds. This information serves as a reference for predicting the chemical shifts and absorption frequencies for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **3,5-Diamino-4-methylbenzonitrile** is expected to show signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing nitrile group.



¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the quaternary carbons of the nitrile group and the aromatic ring.[1]

Table 1: Representative ¹H NMR Data for Analogous Compounds

Compound	Solvent	Chemical Shift (δ) in ppm
4-Methylbenzonitrile[2]	CDCl₃	7.52 (d, J=8.0Hz, 2H), 7.27 (d, J=8.0Hz, 2H), 2.42 (s, 3H)
2-Aminobenzonitrile	DMSO-d ₆	Data for aminobenzonitriles can be found in specialized databases and literature.
4-(Dimethylamino)benzonitrile	Not Specified	Referenced as available but specific data not in snippets.[3]

Table 2: Representative ¹³C NMR Data for Analogous Compounds

Compound	Solvent	Chemical Shift (δ) in ppm
4-Methylbenzonitrile[2]	CDCl ₃	143.6, 131.9, 129.7, 119.0, 109.1, 21.7
4-Methoxybenzonitrile[2]	CDCl3	162.8, 133.9, 119.2, 114.7, 103.9, 55.5
4-Chlorobenzonitrile[2]	CDCl3	139.4, 133.3, 129.6, 117.9, 110.7

Infrared (IR) Spectroscopy

The IR spectrum of **3,5-Diamino-4-methylbenzonitrile** will exhibit characteristic absorption bands corresponding to the functional groups present. The N-H stretching of the primary amines, the C≡N stretching of the nitrile group, and C-H and C=C vibrations of the aromatic ring are expected to be the most prominent features. Aromatic compounds typically show a C-H stretch between 3100-3000 cm⁻¹ and carbon-carbon stretching vibrations in the 1600-1400 cm⁻¹ region.[4]



Table 3: Predicted IR Absorption Bands for 3,5-Diamino-4-methylbenzonitrile

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)
Amine (N-H)	Symmetric & Asymmetric Stretch	3500 - 3300
Aromatic (C-H)	Stretch	3100 - 3000
Nitrile (C≡N)	Stretch	2240 - 2220
Aromatic (C=C)	Stretch	1600 - 1450
Amine (N-H)	Bend	1650 - 1580

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **3,5-Diamino-4-methylbenzonitrile** (molar mass: 147.18 g/mol), the molecular ion peak (M⁺) would be observed at m/z 147 in electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is free of particulate matter.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.



• ¹H NMR:

- A standard pulse-acquire experiment is typically used.
- Acquisition is generally done in the proton dimension.
- Key parameters to set include the number of scans (ns), acquisition time (at), and relaxation delay (d1).

13C NMR:

- A proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon.
- A larger number of scans is usually required due to the low natural abundance of ¹³C.
- Data Processing:
 - The raw data (Free Induction Decay FID) is Fourier transformed.
 - Phase and baseline corrections are applied.
 - Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at
 0 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

- KBr Pellet (for solids):
 - Grind a small amount of the sample with dry potassium bromide (KBr).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR) (for solids and liquids):
 - Place a small amount of the sample directly on the ATR crystal.



Ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure:
 - Record a background spectrum of the empty sample compartment (or with the pure KBr pellet/clean ATR crystal).
 - Place the sample in the instrument and record the sample spectrum.
 - The instrument software automatically subtracts the background to produce the final spectrum.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 μg/mL.[6]
- The solution must be free of non-volatile salts and buffers.

Data Acquisition:

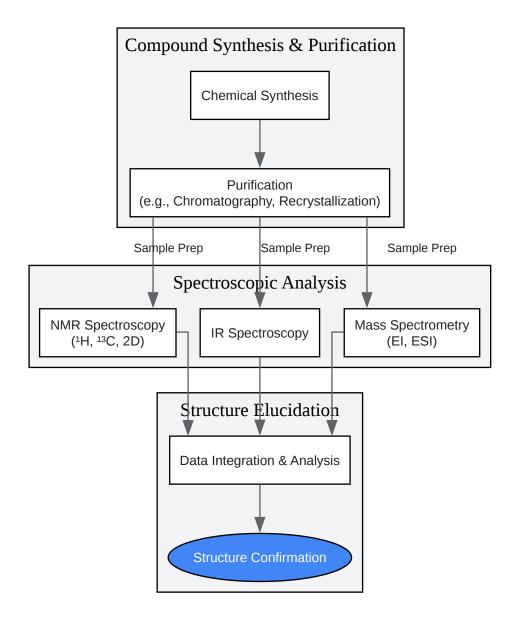
- Instrument: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- ESI-MS:
 - The sample solution is introduced into the ion source, where it is nebulized and charged to form gaseous ions.
 - This method is suitable for polar compounds.[7]
- Data Analysis:



- The mass-to-charge ratio (m/z) of the ions is measured.
- The resulting mass spectrum shows the relative abundance of ions at different m/z values.
- Accurate mass measurements can be achieved by using an internal or external calibrant.
 [8]

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized organic compound.





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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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